molecular formula C23H24N2O4 B8280935 4-Cyano-4'-[[(3-ethoxycarbonylpiperidino)carbonyl]methyloxy]biphenyl

4-Cyano-4'-[[(3-ethoxycarbonylpiperidino)carbonyl]methyloxy]biphenyl

Cat. No. B8280935
M. Wt: 392.4 g/mol
InChI Key: FJOCJIICNXVJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597825

Procedure details

5.35 g of carbonyldiimidazole are added to a solution of 7.6 g of 4-(carboxymethyloxy)-4'-cyanobiphenyl (prepared from 4-cyano-4'-hydroxy-biphenyl and tert.butyl bromoacetate according to Example 13, but with potassium tert.butoxide as base, and subsequent ester cleaving with trifluoroacetic acid) in 30 ml of tetrahydrofuran and the resulting mixture is stirred for 0.5 hours at ambient temperature. 5.1 ml of ethyl piperidine-3-carboxylate are added and the mixture is stirred for 22 hours at ambient temperature. The tetrahydrofuran is evaporated off, the residue is taken up in ethyl acetate and washed successively with saturated sodium bicarbonate solution, 0.1N hydrochloric acid and water. After evaporation of the organic phase the residue remains as an oil.
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
4-(carboxymethyloxy)-4'-cyanobiphenyl
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=[O:2].[C:13]([C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH2:28][CH2:29]CCCC(OCC)=O)=[CH:23][CH:22]=2)=[CH:17][CH:16]=1)#[N:14].[NH:38]1[CH2:43][CH2:42][CH2:41][CH:40]([C:44]([O:46][CH2:47][CH3:48])=[O:45])[CH2:39]1>O1CCCC1>[C:13]([C:15]1[CH:16]=[CH:17][C:18]([C:21]2[CH:22]=[CH:23][C:24]([O:27][CH2:28][C:29]([N:38]3[CH2:43][CH2:42][CH2:41][CH:40]([C:44]([O:46][CH2:47][CH3:48])=[O:45])[CH2:39]3)=[O:2])=[CH:25][CH:26]=2)=[CH:19][CH:20]=1)#[N:14]

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
4-(carboxymethyloxy)-4'-cyanobiphenyl
Quantity
7.6 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
N1CC(CCC1)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for 0.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 22 hours at ambient temperature
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is evaporated off
WASH
Type
WASH
Details
washed successively with saturated sodium bicarbonate solution, 0.1N hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic phase the residue

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCC(=O)N1CC(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.